molecular formula C9H9Cl2N3O B564849 4-Hydroxy Clonidine-d4 CAS No. 1189988-05-3

4-Hydroxy Clonidine-d4

Cat. No.: B564849
CAS No.: 1189988-05-3
M. Wt: 250.115
InChI Key: NTWBRPXHGAXREI-LNLMKGTHSA-N
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Description

4-Hydroxy Clonidine-d4 is the deuterium labeled 4-Hydroxy Clonidine . It is a stable heavy isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Synthesis Analysis

The synthesis of this compound involves the incorporation of deuterium, a stable isotope of hydrogen . This process is often used in drug development to create labeled versions of compounds for quantitation purposes .


Molecular Structure Analysis

The molecular formula of this compound is C9H5D4Cl2N3O . The structure includes a dichlorophenyl group, an imidazole ring, and a hydroxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 250.12 and a formula of C9H5D4Cl2N3O . It has a density of 1.6±0.1 g/cm3, a boiling point of 373.7±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Metabolism and Pharmacokinetics

4-Hydroxy clonidine, a metabolite of clonidine, plays a significant role in understanding clonidine's pharmacokinetics and metabolism, especially during pregnancy. The cytochrome P450 enzyme, particularly CYP2D6, mediates the 4-hydroxylation of clonidine in vitro, indicating a substantial alteration in clonidine clearance during pregnancy (Claessens et al., 2010). This insight into clonidine metabolism may inform dosing adjustments and therapeutic monitoring in pregnant patients.

Drug Delivery Systems

Research into the development of drug delivery systems highlights the utility of 4-hydroxy clonidine and related compounds. For example, the creation of inclusion complexes, such as clonidine in hydroxypropyl-beta-cyclodextrin, demonstrates an innovative approach to enhancing the delivery of clonidine, potentially offering improved therapeutic outcomes and reduced side effects (Braga et al., 2016). Moreover, new polymeric membranes have been developed for controlled release of clonidine in transdermal drug delivery systems, underscoring the importance of 4-hydroxy clonidine in formulating effective, patient-friendly therapies (Zhan et al., 2007).

Mechanistic Insights in Pharmacology

Understanding the mechanistic pathways of clonidine, including its interactions with adrenergic receptors and its inhibition of nitric oxide synthase, provides a foundational knowledge that can inform the development of new therapeutic strategies. For instance, clonidine's selective inhibition of nitric oxide synthase type I suggests potential applications in managing conditions related to nitric oxide dysregulation (Venturini et al., 2000).

Mechanism of Action

Target of Action

4-Hydroxy Clonidine-d4 is the deuterium labeled 4-Hydroxy Clonidine . The primary target of this compound is similar to that of Clonidine, which is poorly understood . .

Mode of Action

The mode of action of this compound involves its interaction with its primary targets, the alpha-2 adrenergic receptors. By binding to these receptors, it inhibits the release of norepinephrine, a neurotransmitter involved in the regulation of blood pressure. This leads to a decrease in peripheral vascular resistance and a reduction in heart rate, resulting in lowered blood pressure .

Biochemical Pathways

The main reaction in Clonidine metabolism is the 4-hydroxylation of Clonidine by CYP2D6, CYP1A2, CYP3A4, CYP1A1, and CYP3A5 This suggests that this compound may also be metabolized by these enzymes

Pharmacokinetics

The pharmacokinetics of this compound is expected to be similar to that of Clonidine. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The complete bioavailability of Clonidine and its elimination half-life (20 to 25.5 h) remained constant after single and multiple doses .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of Clonidine, given their structural similarity. Clonidine’s action results in a decrease in peripheral vascular resistance and a reduction in heart rate, leading to lowered blood pressure .

Biochemical Analysis

Biochemical Properties

4-Hydroxy Clonidine-d4 interacts with various enzymes, proteins, and other biomolecules. It is a product of the cytochrome P450 (CYP) enzyme-mediated 4-hydroxylation of Clonidine . Specifically, CYP2D6, among other CYP enzymes, mediates the 4-hydroxylation of Clonidine .

Cellular Effects

It is known that Clonidine, the parent compound of this compound, is used for the treatment of hypertension and certain behavioral disorders . Therefore, it is plausible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that Clonidine, the parent compound, acts as an agonist at alpha-2 adrenergic receptors . This suggests that this compound may exert its effects at the molecular level through similar receptor interactions, potentially leading to enzyme inhibition or activation and changes in gene expression.

Dosage Effects in Animal Models

It is known that Clonidine, the parent compound, is used in veterinary medicine for the treatment of anxiety-related conditions .

Metabolic Pathways

This compound is involved in the metabolic pathway mediated by the cytochrome P450 (CYP) enzyme system . Specifically, CYP2D6 mediates the 4-hydroxylation of Clonidine, leading to the formation of this compound .

Properties

IUPAC Name

3,5-dichloro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWBRPXHGAXREI-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=C(C=C(C=C2Cl)O)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675927
Record name 3,5-Dichloro-4-{[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]amino}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189988-05-3
Record name 3,5-Dichloro-4-{[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]amino}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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